

# Early Toxicological Profile of Lazabemide Hydrochloride: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lazabemide Hydrochloride

Cat. No.: B022583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lazabemide Hydrochloride** (Ro 19-6327) is a potent, reversible, and highly selective inhibitor of monoamine oxidase B (MAO-B).<sup>[1]</sup> It was investigated in the early 1990s for the treatment of Parkinson's disease and Alzheimer's disease.<sup>[1]</sup> While it showed promise in early clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the publicly available toxicological data from the early studies of **Lazabemide Hydrochloride**.

It is important to note that a complete preclinical toxicology profile, including specific Lethal Dose (LD<sub>50</sub>) values and No-Observed-Adverse-Effect-Levels (NOAELs) from acute, subchronic, and chronic animal studies, is not readily available in the public domain. The data presented herein is compiled from published clinical trial results and in vitro studies.

## Quantitative Toxicological Data

The following tables summarize the key quantitative findings from early clinical and preclinical evaluations of **Lazabemide Hydrochloride**.

## Table 1: Clinical Safety and Tolerability in Early Human Studies

| Population                                         | Study Duration | Dosage Range     | Key Findings                                                                                                                                                                           | Reference |
|----------------------------------------------------|----------------|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Patients with early, untreated Parkinson's Disease | 6 weeks        | Up to 400 mg/day | Generally well-tolerated. At 400 mg/day, a slightly increased frequency of insomnia, low hematocrit, and elevated serum alanine aminotransferase levels were observed.                 | [2]       |
| Patients with early, untreated Parkinson's Disease | Up to 1 year   | 25 to 200 mg/day | Well-tolerated with the frequency of adverse experiences not differing from placebo.                                                                                                   | [2]       |
| Patients with Parkinson's Disease                  | 8 weeks        | Not specified    | Did not induce clinically significant cardiac arrhythmias. May increase the asymptomatic, orthostatic drop in systolic blood pressure (mean decrease of 10 mmHg greater than placebo). | [3]       |

**Table 2: In Vitro Inhibitory Activity**

| Target | Lazabemide Hydrochloride<br>IC50 | Reference           |
|--------|----------------------------------|---------------------|
| MAO-B  | 0.03 $\mu$ M                     | <a href="#">[4]</a> |
| MAO-A  | > 100 $\mu$ M                    | <a href="#">[4]</a> |

## Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies (e.g., acute, subchronic, chronic, reproductive, genotoxicity, and carcinogenicity) of **Lazabemide Hydrochloride** are not available in the published literature. The following descriptions are based on the methodologies of the cited clinical studies.

## Clinical Safety and Tolerability Study in Early Parkinson's Disease

- Study Design: A 6-week, randomized, placebo-controlled, double-blind trial.
- Participants: 201 patients with early, untreated Parkinson's disease.
- Dosage: Dosages of 100 to 400 mg/day of lazabemide were administered.
- Assessments: Tolerability was assessed through the monitoring of adverse events and laboratory tests, including hematocrit and serum alanine aminotransferase levels.[\[2\]](#)

## Long-Term Safety Study in Early Parkinson's Disease

- Study Design: A randomized, multicenter, placebo-controlled, double-blind clinical trial over 1 year.
- Participants: 321 patients with early, otherwise untreated Parkinson's disease.
- Dosage: Patients were assigned to one of five treatment groups: placebo, 25 mg, 50 mg, 100 mg, or 200 mg/day.
- Assessments: Long-term tolerability and safety were assessed by monitoring the frequency of adverse experiences.[\[2\]](#)

## Cardiovascular Safety Study in Parkinson's Disease

- Study Design: An 8-week, double-blind, placebo-controlled, parallel-group study.
- Participants: 51 patients with Parkinson's disease without clinically apparent heart disease.
- Assessments: Cardiac safety was evaluated using 24-hour ambulatory electrocardiographic (ECG) monitoring. Blood pressure was monitored to assess for orthostatic hypotension.[3]

## Preclinical Toxicology Findings (Limited Data)

The available literature alludes to some preclinical toxicology findings, although detailed data is scarce. One notable finding mentioned is the observation of testicular changes in dog toxicity studies. However, specific details regarding the dose levels, duration of the study, and the nature of the histopathological changes are not publicly available.

Furthermore, it has been reported that the development of lazabemide was discontinued due to liver toxicity.[5] The specific preclinical or clinical data that led to this decision have not been detailed in the reviewed sources.

## Signaling Pathways and Experimental Workflows

Due to the limited publicly available data on the specific mechanisms of **Lazabemide Hydrochloride** toxicity, a diagram illustrating a specific signaling pathway is not feasible. Instead, the following diagram represents a generalized workflow for the non-clinical safety assessment of a new pharmaceutical compound.



[Click to download full resolution via product page](#)

A generalized workflow for non-clinical safety assessment.

## Conclusion

The early clinical studies of **Lazabemide Hydrochloride** suggested a generally favorable safety profile at therapeutic doses, with minor and manageable adverse effects. However, the discontinuation of its development, reportedly due to liver toxicity, underscores the importance of a thorough toxicological evaluation. The lack of detailed, publicly available preclinical toxicology data—including acute, subchronic, chronic, reproductive, and genetic toxicity studies—prevents a complete and in-depth assessment of its early toxicological profile. This highlights a common challenge in retrospectively analyzing the development of pharmaceutical compounds where comprehensive early-stage data may not be published. For a complete understanding, access to the internal regulatory filings would be necessary.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety study of lazabemide (Ro19-6327), a new MAO-B inhibitor, on cardiac arrhythmias and blood pressure of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lazabemide hydrochloride | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 5. The Design and Evaluation of an L-Dopa–Lazabemide Prodrug for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Toxicological Profile of Lazabemide Hydrochloride: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022583#toxicological-profile-of-lazabemide-hydrochloride-in-early-studies>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)